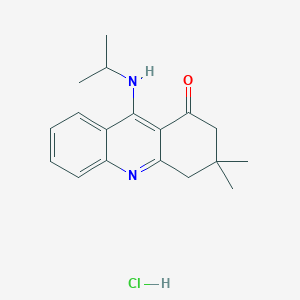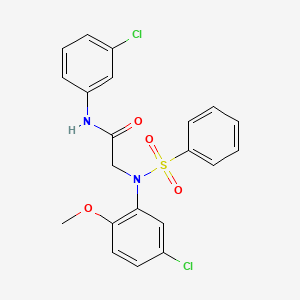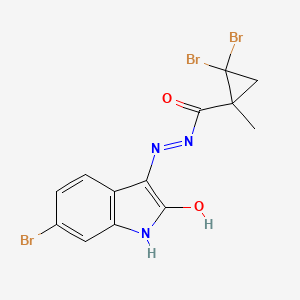
9-(isopropylamino)-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-(isopropylamino)-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone hydrochloride, also known as IDRA-21, is a potent nootropic drug that belongs to the class of ampakines. It is a synthetic compound that was first developed in the 1990s by researchers at the University of California, Irvine. IDRA-21 is known to enhance cognitive function and improve memory retention, making it a popular research topic in the field of neuroscience.
作用機序
9-(isopropylamino)-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone hydrochloride works by selectively targeting and modulating AMPA receptors in the brain. AMPA receptors are responsible for the transmission of signals between neurons and are critical for learning and memory. 9-(isopropylamino)-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone hydrochloride enhances the activity of AMPA receptors, leading to an increase in the strength of synaptic connections between neurons. This, in turn, leads to improved cognitive function and memory retention.
Biochemical and Physiological Effects:
9-(isopropylamino)-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone hydrochloride has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of glutamate, a neurotransmitter that is critical for learning and memory. It has also been shown to increase the density of AMPA receptors in the brain, leading to improved synaptic plasticity and enhanced cognitive function.
実験室実験の利点と制限
9-(isopropylamino)-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone hydrochloride has a number of advantages for use in lab experiments. It is a potent and selective modulator of AMPA receptors, making it an ideal tool for studying the role of these receptors in cognitive function. However, 9-(isopropylamino)-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone hydrochloride has a relatively short half-life, which can make it difficult to use in certain experiments. It is also a synthetic compound, which can make it more difficult to study than naturally occurring compounds.
将来の方向性
There are a number of potential future directions for research on 9-(isopropylamino)-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone hydrochloride. One area of interest is the potential use of 9-(isopropylamino)-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone hydrochloride in treating cognitive disorders such as Alzheimer's disease and schizophrenia. Another area of interest is the development of more potent and selective AMPA receptor modulators. Additionally, there is interest in studying the long-term effects of 9-(isopropylamino)-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone hydrochloride use and its potential for abuse.
合成法
9-(isopropylamino)-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone hydrochloride is synthesized through a multi-step process that involves the reaction of 2,3-dimethylphenol with isopropylamine, followed by the reaction of the resulting compound with acetic anhydride. The final step involves the reaction of the resulting compound with hydrochloric acid to produce 9-(isopropylamino)-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone hydrochloride hydrochloride.
科学的研究の応用
9-(isopropylamino)-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone hydrochloride has been extensively studied for its potential use in treating cognitive disorders such as Alzheimer's disease and schizophrenia. It has also been studied for its potential use in enhancing cognitive function in healthy individuals. 9-(isopropylamino)-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone hydrochloride has been shown to improve memory retention and increase learning ability in animal studies.
特性
IUPAC Name |
3,3-dimethyl-9-(propan-2-ylamino)-2,4-dihydroacridin-1-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O.ClH/c1-11(2)19-17-12-7-5-6-8-13(12)20-14-9-18(3,4)10-15(21)16(14)17;/h5-8,11H,9-10H2,1-4H3,(H,19,20);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBDAPKYLYWMXJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=C2C(=NC3=CC=CC=C31)CC(CC2=O)(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-2,6-dimethyl-4-pyrimidinecarboxamide](/img/structure/B6045014.png)
![1-[(4-fluorophenyl)sulfonyl]-4-[(4-propylphenyl)sulfonyl]piperazine](/img/structure/B6045023.png)
![2-{1-(2-fluoro-4-methoxybenzyl)-4-[3-(1H-pyrazol-1-yl)propyl]-2-piperazinyl}ethanol](/img/structure/B6045025.png)
![2-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B6045027.png)
![methyl N-[3-(3-chlorophenyl)-3-phenylpropanoyl]glycinate](/img/structure/B6045031.png)
![methyl 2-({[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B6045036.png)
![2-[(4-ethylphenyl)amino]-6-propyl-4(3H)-pyrimidinone](/img/structure/B6045038.png)
![1-cyclopropyl-N-methyl-6-oxo-N-[3-(1H-pyrazol-1-yl)benzyl]-3-piperidinecarboxamide](/img/structure/B6045044.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl]-6-methyl-3-pyridazinamine](/img/structure/B6045048.png)

![N-(4-fluoro-2-methylphenyl)-3-(1-{[3-(3-fluorophenyl)-1H-pyrazol-4-yl]methyl}-3-piperidinyl)propanamide](/img/structure/B6045063.png)

![5-{[(5-chloro-3-pyridinyl)oxy]methyl}-N-(4-pyridinylmethyl)-N-(tetrahydro-2-furanylmethyl)-3-isoxazolecarboxamide](/img/structure/B6045083.png)
![3-{[(2-chloro-6-fluorobenzyl)amino]methyl}-1-(cyclopropylmethyl)-3-hydroxy-2-piperidinone](/img/structure/B6045095.png)